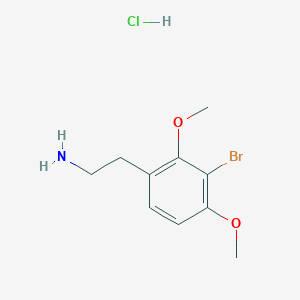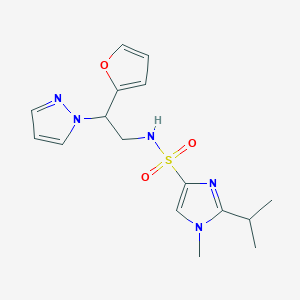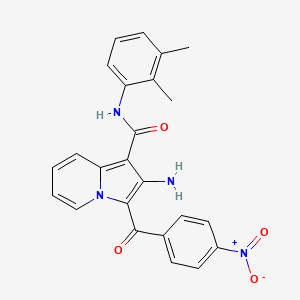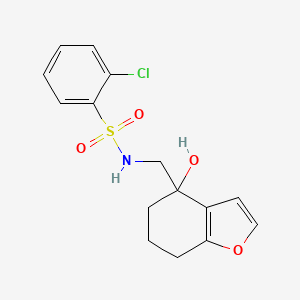![molecular formula C12H17ClFNO B2921938 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 2155854-81-0](/img/structure/B2921938.png)
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride include its molecular formula (C12H17ClFNO) and molecular weight (245.72). Other properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders and glaucoma. The compound could serve as a scaffold for developing inhibitors targeting these isoenzymes .
Organofluorine Chemistry
The fluorine atom in this compound makes it relevant in organofluorine chemistry, where fluorine-containing compounds are used in medicines, agrochemicals, and catalysis. The unique properties of fluorine atoms can significantly affect the biological activity and pharmacokinetics of drug molecules .
Biological Activity Modulation
The stereochemistry and three-dimensional structure of the pyrrolidine ring can influence the biological activity of drug candidates. The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, which is crucial in the design of new compounds with specific target selectivity .
Chemical Synthesis
As an aryl fluorinated building block, this compound may be used in various chemical synthesis processes. Its structural features make it suitable for constructing more complex organic molecules, which can have applications across different fields of chemistry .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It can be inferred that the compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into drug molecules to modify their physicochemical parameters .
Result of Action
It is known that pyrrolidine derivatives can have various biological effects .
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity .
Propiedades
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMRJSVGEKPZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]but-2-ynamide](/img/structure/B2921855.png)

![2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2921859.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)








